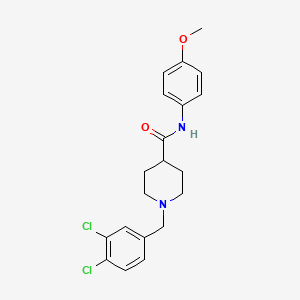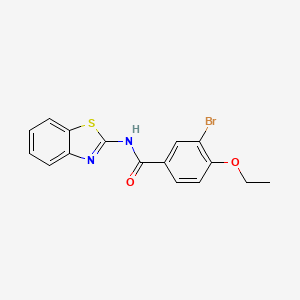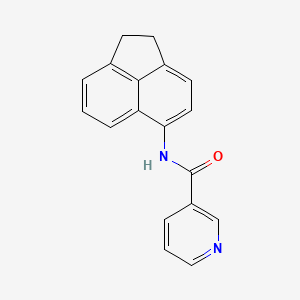
2-(N-benzyl-C-propylcarbonimidoyl)-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-benzyl-C-propylcarbonimidoyl)-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a cyclohexene ring with multiple functional groups, which may contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-benzyl-C-propylcarbonimidoyl)-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one likely involves multiple steps, including the formation of the cyclohexene ring and the introduction of the various functional groups. Common synthetic methods may include:
Cyclization reactions: to form the cyclohexene ring.
Substitution reactions: to introduce the benzyl and propylcarbonimidoyl groups.
Addition reactions: to attach the ethylsulfanylpropyl group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: to accelerate the reactions.
Purification techniques: such as chromatography to isolate the desired product.
Scalable reaction conditions: to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-benzyl-C-propylcarbonimidoyl)-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one may undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonimidoyl group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(N-benzyl-C-propylcarbonimidoyl)-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible therapeutic applications due to its unique structure and reactivity.
Industry: Use in the production of specialized chemicals or materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(N-benzyl-C-propylcarbonimidoyl)-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one: can be compared with other cyclohexene derivatives with similar functional groups.
Other imidoyl compounds: Compounds with similar carbonimidoyl groups.
Uniqueness
- The combination of functional groups in this compound may confer unique reactivity and applications not found in similar compounds.
Eigenschaften
IUPAC Name |
2-(N-benzyl-C-propylcarbonimidoyl)-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2S/c1-4-9-19(23-15-17-10-7-6-8-11-17)22-20(24)13-18(14-21(22)25)12-16(3)26-5-2/h6-8,10-11,16,18,24H,4-5,9,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCWEVRQKNFHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NCC1=CC=CC=C1)C2=C(CC(CC2=O)CC(C)SCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(methylthio)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6030704.png)
![3,4-dimethoxybenzaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6030712.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6030728.png)

![2-[3-(2-methylpropoxy)phenyl]-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide](/img/structure/B6030737.png)

![1-(3-fluorobenzyl)-4-{[1-(2-methoxyethyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6030752.png)
![2-[2-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROANILINO)-2-OXOETHOXY]ACETIC ACID](/img/structure/B6030774.png)

![2-TETRAHYDRO-2H-PYRROL-2-YLIDEN-2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)ACETONITRILE](/img/structure/B6030794.png)
![4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B6030796.png)
![1-[2-[[2-(4-Methylpiperazin-1-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6030798.png)
![2-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE](/img/structure/B6030806.png)
